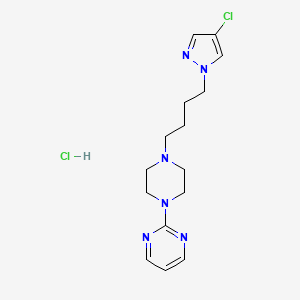
2-(4-(4-(4-Chloro-1H-pyrazol-1-yl)butyl)piperazin-1-yl)pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lesopitron (hydrochloride) is a small molecule anxiolytic compound that acts as a selective full agonist of the serotonin 5-HT1A receptor . It was developed by Esteve Pharmaceuticals for the treatment of generalized anxiety disorder . The compound is structurally related to azapirones and has shown promising results in preclinical and clinical trials .
Preparation Methods
The synthesis of Lesopitron (hydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of Lesopitron is synthesized by reacting 4-chloropyrazole with butylamine to form 4-(4-chloropyrazol-1-yl)butylamine.
Piperazine ring formation: The intermediate is then reacted with piperazine to form 4-(4-chloropyrazol-1-yl)butylpiperazine.
Pyrimidine ring formation: The final step involves the reaction of the intermediate with pyrimidine to form Lesopitron.
Industrial production methods for Lesopitron (hydrochloride) involve similar synthetic routes but are optimized for large-scale production. These methods include the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Lesopitron (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Lesopitron can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of Lesopitron.
Substitution: Substitution reactions involve the replacement of functional groups in Lesopitron with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
Lesopitron (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
Lesopitron (hydrochloride) exerts its effects by acting as a ligand for central serotonin 5-HT1A receptors . It inhibits haloperidol-induced catalepsy by acting on 5-HT1A autoreceptors . The compound induces a hypothermic effect due to the enhanced activation of post-synaptic 5-HT1A receptors . The agonist effect of Lesopitron on 5-HT1A receptors and its marked hypothermic effect suggest potential neuroprotective actions .
Comparison with Similar Compounds
Lesopitron (hydrochloride) is structurally related to other 5-HT1A receptor agonists, such as buspirone, gepirone, and ipsapirone . Compared to these compounds, Lesopitron has shown higher potency and efficacy in preclinical models of anxiety . Its unique chemical structure and selective agonist activity make it a valuable tool for studying serotonin receptor pharmacology and developing new anxiolytic therapies .
Properties
Molecular Formula |
C15H22Cl2N6 |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine;hydrochloride |
InChI |
InChI=1S/C15H21ClN6.ClH/c16-14-12-19-22(13-14)7-2-1-6-20-8-10-21(11-9-20)15-17-4-3-5-18-15;/h3-5,12-13H,1-2,6-11H2;1H |
InChI Key |
CKDUBTXWOMBKQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12372693.png)
![2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine](/img/structure/B12372694.png)

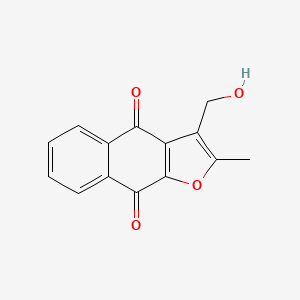

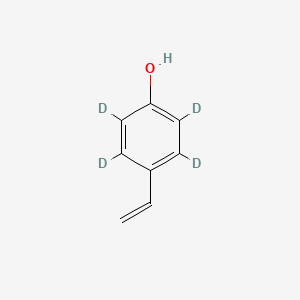

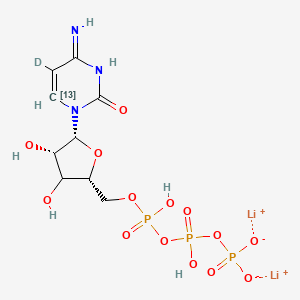
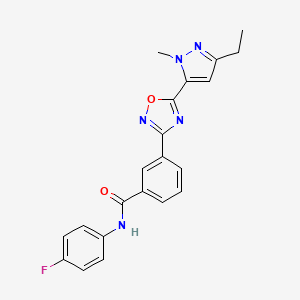
![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)
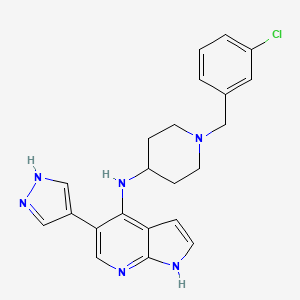
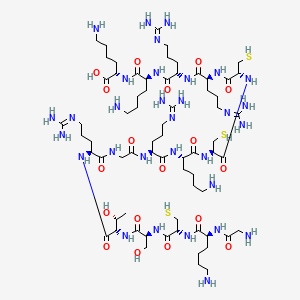
![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)
![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
